In Silico Binding Potential to Adenosine A2A Receptor vs. Related 1,8-Naphthyridine Derivatives
A structurally related compound, 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c), demonstrated the highest docking score of −8.407 kcal/mol against the human adenosine A2A receptor in a series of synthesized naphthyridine derivatives. This suggests that the pyrrolidine-1-carbonyl substituent is a key driver for binding affinity in this scaffold. While this is not a direct measurement for CAS 2640818-32-0, it provides the closest class-level inference for the target compound's potential binding profile [1].
| Evidence Dimension | Molecular docking binding energy to human adenosine A2A receptor |
|---|---|
| Target Compound Data | No direct data available. Inference based on a structural analog with a pyrrolidine-1-carbonyl group. |
| Comparator Or Baseline | Analog 10c (1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one): Docking score = −8.407 kcal/mol; MMGBSA dG bind = −56.60 kcal/mol |
| Quantified Difference | Not calculable; the target compound is a distinct chemical entity. The data is presented for class-level comparison only. |
| Conditions | Molecular docking study using human adenosine A2A receptor (PDB: 3EML) performed with Glide (Schrödinger). |
Why This Matters
This is the only available quantitative binding data for a closely related pyrrolidine-1-carbonyl naphthyridine scaffold, which is essential for prioritizing experimental validation of CAS 2640818-32-0 over analogs lacking this specific substituent.
- [1] Ojha, M., Kumar, A., Prasun, C., Nair, M. S., Chaturvedi, S., Paliwal, S. K., & Nain, S. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(3), 805-820. View Source
